4-methyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol 4-methyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.: 588687-53-0
VCID: VC3845436
InChI: InChI=1S/C10H13N3S2/c1-3-4-8-5-7(6-15-8)9-11-12-10(14)13(9)2/h5-6H,3-4H2,1-2H3,(H,12,14)
SMILES: CCCC1=CC(=CS1)C2=NNC(=S)N2C
Molecular Formula: C10H13N3S2
Molecular Weight: 239.4 g/mol

4-methyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol

CAS No.: 588687-53-0

Cat. No.: VC3845436

Molecular Formula: C10H13N3S2

Molecular Weight: 239.4 g/mol

* For research use only. Not for human or veterinary use.

4-methyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol - 588687-53-0

Specification

CAS No. 588687-53-0
Molecular Formula C10H13N3S2
Molecular Weight 239.4 g/mol
IUPAC Name 4-methyl-3-(5-propylthiophen-3-yl)-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C10H13N3S2/c1-3-4-8-5-7(6-15-8)9-11-12-10(14)13(9)2/h5-6H,3-4H2,1-2H3,(H,12,14)
Standard InChI Key DFYDAAZTFNFVLW-UHFFFAOYSA-N
SMILES CCCC1=CC(=CS1)C2=NNC(=S)N2C
Canonical SMILES CCCC1=CC(=CS1)C2=NNC(=S)N2C

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Structure

The systematic IUPAC name for this compound is 4-methyl-3-(5-propylthiophen-3-yl)-1H-1,2,4-triazole-5-thione, reflecting its substitution pattern. The structure comprises a 1,2,4-triazole ring substituted at positions 3 and 4 with a thione group and a methyl group, respectively. The 5-propylthien-3-yl moiety is attached to position 5 of the triazole core, introducing a thiophene ring with a propyl chain .

Table 1: Key Identifiers of 4-Methyl-5-(5-Propylthien-3-yl)-4H-1,2,4-Triazole-3-Thiol

PropertyValue
CAS Number588687-53-0
Molecular FormulaC10H13N3S2\text{C}_{10}\text{H}_{13}\text{N}_{3}\text{S}_{2}
Molecular Weight239.36 g/mol
SMILESCCCCC1=CC(=CS1)C2=NNC(=S)N2C
InChIKeyDFYDAAZTFNFVLW-UHFFFAOYSA-N
Canonical SMILESCCCCC1=CC(=CS1)C2=NNC(=S)N2C
PubChem CID5013939

The thiophene ring contributes to the compound’s aromaticity, while the propyl chain enhances lipophilicity, potentially influencing its pharmacokinetic properties .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 4-methyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol involves multi-step reactions, typically starting with the preparation of substituted thiophene precursors. According to VulcanChem, the process may include:

  • Thiophene Functionalization: Introduction of a propyl group at the 5-position of thiophene via alkylation or Friedel-Crafts acylation.

  • Triazole Formation: Cyclization of thiosemicarbazide intermediates under acidic or basic conditions to form the 1,2,4-triazole ring.

  • Thiolation: Oxidation or sulfurization steps to introduce the thione group at position 3 .

A representative synthesis could involve the reaction of 5-propylthiophene-3-carbaldehyde with thiosemicarbazide, followed by cyclization in the presence of phosphoryl chloride (POCl3\text{POCl}_3).

Purification and Characterization

Post-synthesis, the compound is purified via recrystallization or column chromatography. Analytical techniques such as NMR (1H^1\text{H}, 13C^{13}\text{C}), IR spectroscopy, and mass spectrometry are employed to confirm structural integrity. High-performance liquid chromatography (HPLC) ensures purity, critical for pharmacological applications .

Physicochemical Properties

Thermodynamic and Physical Parameters

The compound exhibits a density of 1.34g/cm31.34 \, \text{g/cm}^3 and a boiling point of 327.4C327.4^\circ\text{C} at standard atmospheric pressure. Its flash point of 151.8C151.8^\circ\text{C} classifies it as combustible, necessitating careful handling .

Table 2: Physicochemical Properties

PropertyValueMethod/Source
Density1.34g/cm31.34 \, \text{g/cm}^3Experimental
Boiling Point327.4C327.4^\circ\text{C}At 760 mmHg
Flash Point151.8C151.8^\circ\text{C}Closed-cup
SolubilityLow in water; soluble in DMSOEstimated

Spectroscopic Features

  • IR Spectroscopy: Strong absorption bands at 2550cm1\sim 2550 \, \text{cm}^{-1} (S-H stretch) and 1600cm11600 \, \text{cm}^{-1} (C=N stretch).

  • NMR: 1H^1\text{H} NMR signals for the propyl chain (δ0.91.6ppm\delta \, 0.9–1.6 \, \text{ppm}) and thiophene protons (δ6.87.2ppm\delta \, 6.8–7.2 \, \text{ppm}) .

Industrial and Research Applications

Pharmaceutical Development

The compound serves as a scaffold for designing antimicrobial and anticancer agents. Modifications to the propyl chain or thiophene moiety could enhance bioavailability or target specificity .

Agrochemical Use

In agrochemistry, triazole derivatives are employed as fungicides. The thienyl group’s lipophilicity may improve penetration into plant tissues, offering protection against phytopathogens .

Material Science

The conjugated system of thiophene and triazole rings suggests potential in organic electronics, such as semiconductors or light-emitting diodes (LEDs) .

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